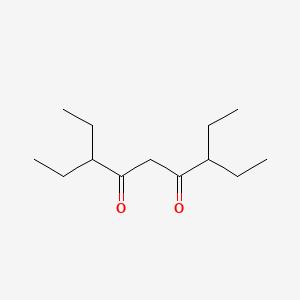

3,7-Diethylnonane-4,6-dione

描述

General Structural Features of 1,3-Diketones

At its core, a 1,3-diketone is characterized by the presence of two carbonyl (C=O) groups separated by a single carbon atom. icm.edu.plwikipedia.org This arrangement gives rise to a unique electronic environment and reactivity. A key characteristic of β-diketones is their ability to exist in a tautomeric equilibrium between the keto and enol forms. icm.edu.plulisboa.pt The enol form is often stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond, a feature that significantly influences the compound's physical and chemical properties. icm.edu.plulisboa.pt

The general structure of a 1,3-diketone can be represented as R¹-C(=O)-CH₂-C(=O)-R², where R¹ and R² can be a wide variety of organic substituents. researchgate.net This variability in the side chains allows for the fine-tuning of the molecule's properties, such as its acidity, chelating ability, and solubility. researchgate.net The acidity of the central methylene (B1212753) (CH₂) group is a defining feature, as the protons on this carbon are readily removed due to the electron-withdrawing effects of the adjacent carbonyl groups. ulisboa.pt This leads to the formation of a stable enolate ion, which is a powerful nucleophile in many chemical reactions. nih.gov

Significance of β-Diketones in Contemporary Chemical Research

The unique structural and electronic properties of β-diketones make them invaluable in various fields of chemical research. Their ability to act as bidentate ligands, coordinating to metal ions through both oxygen atoms, is particularly significant. ulisboa.pt This chelating property has led to their extensive use in coordination chemistry, where they form stable complexes with a wide range of metals. icm.edu.plulisboa.pt These metal-β-diketonate complexes have found applications as catalysts in organic synthesis, precursors for materials science, and as components in luminescent and magnetic materials. icm.edu.plnih.gov

Furthermore, β-diketones are crucial intermediates in the synthesis of a diverse array of heterocyclic compounds, such as pyrazoles and isoxazoles, which are often found in medicinally important molecules. ijpras.com Their reactivity also makes them valuable building blocks in the construction of complex organic architectures. nih.gov The versatility of β-diketones extends to their use in the development of novel materials with specific optical and electronic properties. mdpi.com

The Role of 3,7-Diethylnonane-4,6-dione as a Representative β-Diketone

This compound, with its distinct structure, serves as an excellent example of a β-diketone. It is a colorless to light yellow transparent liquid. chemicalbook.com This compound embodies the characteristic features of the β-diketone family, including the 1,3-dicarbonyl moiety and the potential for keto-enol tautomerism.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 872802-98-7 chemicalbook.comchemsrc.comechemi.com |

| Molecular Formula | C₁₃H₂₄O₂ echemi.com |

| Molecular Weight | 212.33 g/mol echemi.com |

| Appearance | Colorless to light yellow transparent liquid chemicalbook.com |

| Boiling Point | 111-113 °C at 10 Torr echemi.com |

| pKa | 10.15 ± 0.10 echemi.com |

| Density | 0.891 ± 0.06 g/cm³ echemi.com |

This data is compiled from various chemical suppliers and databases and should be used for reference purposes.

The presence of ethyl groups at the 3 and 7 positions of the nonane (B91170) chain influences its steric and electronic properties, which in turn affects its reactivity and complex-forming abilities. Research has indicated that this compound is an important precursor in synthetic chemistry and serves as an interlayer material in the synthesis of optoelectronic materials, highlighting its potential in material science. patsnap.com Its synthesis has been reported through various methods, including a process starting from 2-ethylbutyric acid. patsnap.com Another described synthesis involves the reaction of 1-benzotriazole-2-ethyl-1-butanone with 3-ethyl-2-pentanone. patsnap.com

The study of this compound and its derivatives contributes to the broader understanding of β-diketone chemistry and opens avenues for the development of new materials and synthetic methodologies.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,7-diethylnonane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-5-10(6-2)12(14)9-13(15)11(7-3)8-4/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFELLNQJMHCAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)CC(=O)C(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872802-98-7 | |

| Record name | 3,7-diethyl-4,6-nonanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,7 Diethylnonane 4,6 Dione and Analogous β Diketones

Established Synthetic Pathways to Symmetrical β-Diketones

Traditional methods for synthesizing symmetrical β-diketones have been refined over decades and remain widely practiced in both academic and industrial laboratories.

The Claisen condensation, discovered by Ludwig Claisen in 1887, is a fundamental carbon-carbon bond-forming reaction that yields β-keto esters or β-diketones. geeksforgeeks.orgwikipedia.org This reaction involves the condensation of two ester molecules or an ester and a ketone in the presence of a strong base. geeksforgeeks.orgtutorchase.com The mechanism proceeds through the formation of an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. geeksforgeeks.orgtutorchase.com

For the synthesis of symmetrical β-diketones, the reaction between an ester and a ketone is particularly relevant. pw.live The process is driven to completion by the deprotonation of the resulting β-diketone, which is highly acidic. oregonstate.edu A variety of strong bases can be employed, including sodium ethoxide, sodium hydride, and lithium diisopropylamide (LDA). ijpras.comnih.gov The choice of base is critical to avoid side reactions like nucleophilic substitution. byjus.com Using the alkoxide corresponding to the ester's alcohol component is a common strategy to prevent transesterification. byjus.com

Table 1: Key Features of Claisen Condensation

| Feature | Description |

| Reactants | Two esters or one ester and a carbonyl compound. geeksforgeeks.orgtutorchase.com |

| Product | β-keto ester or β-diketone. geeksforgeeks.orgtutorchase.com |

| Catalyst | Strong base (e.g., sodium ethoxide, LDA). ijpras.comnih.gov |

| Key Intermediate | Enolate ion. tutorchase.com |

| Driving Force | Deprotonation of the acidic β-dicarbonyl product. oregonstate.edu |

The acylation of ketones at the α-carbon is a direct method for the synthesis of β-diketones. This can be achieved by reacting a ketone with an acid chloride in the presence of a base. ijpras.comresearchgate.net A common procedure involves the use of pyridine (B92270) or triethylamine (B128534) as the base. ijpras.com More contemporary methods utilize reagents like magnesium bromide etherate and diisopropylethylamine to facilitate the reaction, even allowing for the use of crude acid chlorides. organic-chemistry.org

The reaction of ketone enolates with acid chlorides is a powerful tool for creating unsymmetrical β-diketones. nih.gov A patented method for producing 3,7-diethylnonane-4,6-dione involves the reaction of 1-benzotriazole-2-ethyl-1-butanone with 3-ethyl-2-pentanone. patsnap.com This approach highlights the use of activated acylating agents to drive the reaction.

An alternative route to β-diketones involves a two-step sequence starting with an Aldol (B89426) condensation. ijpras.com In this approach, an aldehyde or a β-alkyl ketone undergoes an Aldol reaction to form a β-hydroxy ketone. ijpras.comacs.org This intermediate is then oxidized to the corresponding β-diketone. ijpras.comacs.org

This method is particularly useful for synthesizing specific β-diketones that might be difficult to obtain through other routes. For example, 3-methylalkane-2,4-diones have been synthesized by the Aldol condensation of an n-alkanal with methyl ethyl ketone, followed by oxidation with sodium hypochlorite (B82951) in the presence of a catalyst like 4-benzoyloxy-2,2,6,6-tetramethylpiperidine-N-oxide (BzOTEMPO). acs.org While the Aldol condensation itself is a well-established reaction, its application in a sequence with oxidation for β-diketone synthesis is a noteworthy strategy. acs.orgwikipedia.org

The malonic ester synthesis is a versatile method for preparing carboxylic acids, but its principles can be adapted for the synthesis of ketones and, by extension, β-diketones. libretexts.org This strategy relies on the high acidity of the α-hydrogens of a malonic ester, allowing for easy enolate formation and subsequent alkylation. libretexts.org

For the synthesis of long-chain β-diketones, a method has been developed that utilizes the alkylation of acid chlorides derived from fatty acids in a malonate-type fashion. nih.gov This approach offers a convergent pathway to complex β-diketones. The general process involves the formation of an enolate from a malonate derivative, which then reacts with an acid chloride. nih.gov Subsequent hydrolysis and decarboxylation steps can yield the desired β-diketone.

A direct and effective method for synthesizing long-chain β-diketones involves the coupling of long-chain acetylenes with acid chlorides, followed by hydrolysis. nih.gov α,β-Acetylenic ketones, which are the initial products of the reaction between acetylides and acid chlorides, are valuable intermediates. mdpi.com The hydration of these alkynones leads to the formation of 1,3-diketones. mdpi.com

While traditional methods for this transformation often require harsh acidic conditions, newer approaches have been developed. mdpi.com For instance, the reaction can be catalyzed by Lewis acids, and in some cases, the reaction is autocatalytic due to the formation of tin tetrachloride as a byproduct when using tetraalkynylstannanes. mdpi.com

Malonate-Type Alkylation Strategies

Novel and Advanced Synthetic Approaches for β-Diketones

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of β-diketones. These novel approaches often employ advanced catalytic systems or unique reaction pathways.

One innovative method involves the use of ultrasound irradiation to assist in the synthesis. wisdomlib.org This technique has been shown to significantly improve the yield of β-diketones in reactions like the Baker-Venkataraman rearrangement. wisdomlib.org Another modern approach is the decarboxylative coupling of α-oxocarboxylic acids with other carbonyl compounds, catalyzed by transition metals. mdpi.com This method provides a novel way to form the carbon-carbon bond of the β-diketone scaffold. mdpi.com

Furthermore, the use of "soft enolates" has emerged as a strategy for the synthesis of base-sensitive 1,3-diketones. mdpi.com This can involve the reaction of β,γ-unsaturated ketones with acid chlorides in the presence of a Lewis acid like magnesium bromide. nih.gov Additionally, electrochemical methods are being explored, such as the oxidative decarboxylation of malonic acid derivatives to generate diketones. ulb.ac.be

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Key Limitations |

| Claisen Condensation | Well-established, versatile. geeksforgeeks.orgbohrium.com | Requires strong base, potential for side reactions. byjus.com |

| Acylation of Ketones | Direct, good for unsymmetrical diketones. ijpras.comresearchgate.net | Can require activated acylating agents. patsnap.com |

| Aldol/Oxidation | Access to specific structures. acs.org | Two-step process. ijpras.com |

| Malonate Alkylation | Convergent, good for complex structures. nih.gov | Multi-step process involving protection and deprotection. libretexts.org |

| Acetylene Coupling | Direct route to long-chain diketones. nih.gov | Can require metal catalysts and anhydrous conditions. mdpi.com |

| Novel Approaches | Higher efficiency, selectivity, milder conditions. mdpi.comwisdomlib.org | May require specialized equipment or catalysts. wisdomlib.org |

α-Functionalization of Non-Substituted 1,3-Diketones

Specific Synthetic Routes for this compound

A patented method for the preparation of this compound has been described, highlighting a multi-step synthetic sequence. patsnap.com This method emphasizes the use of accessible raw materials and aims for high product yield with simple operations. patsnap.com

The synthesis involves the following key steps:

Preparation of 1-benzotriazole-2-ethyl-1-butanone: This is achieved by reacting benzotriazole (B28993) with 2-ethyl butyryl chloride. patsnap.com

Preparation of 2-ethyl-N-methoxy-N-methylbutyrylamide: This intermediate is synthesized from 2-ethylbutyric acid. patsnap.com

Preparation of 3-ethyl-2-pentanone: This ketone is obtained via the reaction of 2-ethyl-N-methoxy-N-methylbutyrylamide with methyl magnesium bromide at low temperatures. patsnap.com

Final Condensation: The target compound, this compound, is formed by the reaction of 1-benzotriazole-2-ethyl-1-butanone with 3-ethyl-2-pentanone in the presence of a catalyst. patsnap.com

An earlier reported synthesis of this compound started from 2-ethylbutyric acid but involved more steps and the use of the toxic reagent phenol. patsnap.com

| Reactant 1 | Reactant 2 | Key Intermediates | Final Product | Reference |

| Benzotriazole, 2-ethyl butyryl chloride | 2-ethylbutyric acid, Dimethylhydroxylamine hydrochloride | 1-benzotriazole-2-ethyl-1-butanone, 2-ethyl-N-methoxy-N-methylbutyrylamide, 3-ethyl-2-pentanone | This compound | patsnap.com |

Synthesis from 2-Ethylbutyric Acid Precursors

A primary and direct route to this compound originates from 2-ethylbutyric acid. This method involves the initial conversion of the carboxylic acid into a more reactive acylating agent, such as an acid chloride, which can then undergo coupling reactions to form the diketone structure.

One documented procedure begins by reacting 2-ethylbutyric acid with a chlorinating agent like oxalyl chloride in a suitable solvent, often with a catalytic amount of N,N-dimethylformamide (DMF), to yield 2-ethylbutyryl chloride. scispace.com This acid chloride is a key intermediate. In a separate reaction, a ketone enolate is generated. For instance, 3-ethyl-2-pentanone can be treated with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) to form the corresponding lithium enolate. The slow addition of the previously prepared 2-ethylbutyryl chloride to this enolate solution results in a nucleophilic acyl substitution, which, after an acidic workup, yields the target β-diketone, this compound. scispace.comresearchgate.net

Another pathway involves the preparation of 2-ethyl-N-methoxy-N-methylbutyrylamide from 2-ethylbutyric acid. researchgate.net This can be achieved by reacting the acid with N,N'-carbonyldiimidazole, followed by the addition of dimethylhydroxylamine hydrochloride and a base like triethylamine. researchgate.net This amide can then be reacted with a Grignard reagent to form a ketone, which is a necessary precursor for the final diketone assembly. researchgate.net

Table 1: Synthesis of an Analogous β-Diketone from 2-Ethylbutyric Acid

| Precursor 1 | Precursor 2 | Key Reagents | Product | Yield | Reference |

|---|

This interactive table summarizes the synthesis of a structural analog, highlighting the utility of 2-ethylbutyric acid as a foundational starting material.

Benzotriazole-Mediated Synthesis

Benzotriazole serves as an excellent activating group for carboxylic acids, facilitating the C-acylation of ketone enolates to form β-diketones regioselectively. This methodology offers a powerful alternative to using highly reactive acid chlorides.

In a specific application for the synthesis of this compound, 2-ethyl butyryl chloride (derived from 2-ethylbutyric acid) is first reacted with benzotriazole to form the stable, crystalline intermediate 1-(1H-benzotriazol-1-yl)-2-ethylbutan-1-one. researchgate.net This acylbenzotriazole is an efficient C-acylation reagent.

The synthesis proceeds by reacting this benzotriazole-activated precursor with the enolate of a ketone. Specifically, 3-ethyl-2-pentanone is treated with a base to generate the enolate, which then attacks the carbonyl carbon of the acylbenzotriazole. This nucleophilic attack and subsequent loss of the benzotriazole anion yield the final product, this compound. researchgate.net This method is advantageous due to the stability of the acylbenzotriazole intermediate and the often mild conditions required for the coupling reaction. mdpi.com

Table 2: Key Steps in Benzotriazole-Mediated Synthesis

| Reactant 1 | Reactant 2 | Product of Step | Role of Benzotriazole | Reference |

|---|---|---|---|---|

| 2-Ethyl butyryl chloride | Benzotriazole | 1-(1H-Benzotriazol-1-yl)-2-ethylbutan-1-one | Activating Group | researchgate.net |

This interactive table outlines the dual role of benzotriazole in this synthetic approach.

Dimethyl Phthalate-Based Methodologies

The Claisen condensation is a classical carbon-carbon bond-forming reaction that is widely used to synthesize β-dicarbonyl compounds. researchgate.net This reaction involves the condensation between two ester molecules or between an ester and a ketone in the presence of a strong base. researchgate.net Diesters, such as dimethyl phthalate (B1215562), can be used in this context to produce cyclic β-diketones.

A well-established example is the reaction of diethyl phthalate with ethyl acetate, catalyzed by sodium ethoxide, to prepare 1,3-indandione, a cyclic β-diketone. The same principle applies when using dimethyl phthalate. The reaction proceeds via the formation of an enolate from a ketone (e.g., acetophenone) or another ester, which then attacks one of the carbonyl groups of the dimethyl phthalate. An intramolecular cyclization, known as the Dieckmann condensation, can then occur if the substrate allows, or a second equivalent of the enolate can react to form a bis-(β-diketone).

For instance, the crossed-Claisen condensation of dimethyl p-phthalate with acetophenone (B1666503) using sodium methoxide (B1231860) as a base in tetrahydrofuran (B95107) (THF) has been shown to produce 1,4-bis-(3-phenyl-3-oxopropionyl)benzene. The reaction mechanism involves the methoxide base deprotonating the α-carbon of acetophenone to form an enolate, which then acts as a nucleophile, attacking the ester carbonyl of the dimethyl phthalate. researchgate.net

Table 3: Claisen Condensation for Aromatic bis-(1,3-diketone) Synthesis

| Ester Substrate | Ketone Substrate | Base | Solvent | Product | Reference |

|---|

This interactive table details the components for a Claisen condensation using a phthalate ester to yield a bis-(β-diketone).

Grignard Reagent Approaches for Highly Substituted Analogues

Grignard reagents provide a powerful tool for the alkylation of β-diketones, leading to the formation of highly substituted analogues such as β-hydroxy ketones and, subsequently, 3-substituted cyclic-2-enones.

While Grignard reagents can act as a base to deprotonate the acidic α-carbon of a β-diketone, they can also add as a nucleophile to one of the carbonyl groups. The regioselective unilateral addition of Grignard reagents to acyclic β-diketones can be promoted by using substoichiometric amounts of reagents like isopropylmagnesium chloride (i-PrMgCl) to afford β-tertiary alcohol ketones.

A specific example is the synthesis of the analog 3,7-diethyl-3,7-dimethyl-4,6-nonanedione. The preparation involves reacting N,N'-dimethoxy-N,N'-dimethylmalonamide with a Grignard reagent, specifically 3-methyl pentane (B18724) magnesium chloride, in 2-methyltetrahydrofuran (B130290) at low temperatures. This reaction constructs the highly substituted carbon framework of the target β-diketone. This approach demonstrates the utility of Grignard reagents in creating sterically hindered β-diketones that may be difficult to access through standard condensation reactions.

Table 4: Grignard-Based Synthesis of a Highly Substituted β-Diketone Analog

| Substrate | Grignard Reagent | Solvent | Product | Reference |

|---|

This interactive table presents a specific example of a Grignard reagent being used to synthesize a complex β-diketone analog.

Coordination Chemistry and Ligand Design Principles of 3,7 Diethylnonane 4,6 Dione Derivatives

Fundamental Coordination Modes of β-Diketonate Ligands

The coordination behavior of 3,7-Diethylnonane-4,6-dione is governed by the fundamental chemistry of the β-diketonate moiety. These compounds typically exist as a mixture of keto and enol tautomers, with the enol form being stabilized by intramolecular hydrogen bonding. ulisboa.pt

The primary mode of coordination for β-diketonate ligands, including this compound, involves the deprotonation of the enolic hydroxyl group. researchgate.netresearchgate.net The presence of a metal ion in the reaction medium facilitates the dissociation of this acidic proton. nih.govresearchgate.netnih.gov This process generates a monoanionic ligand, the β-diketonate, which then acts as a bidentate chelating agent. The two oxygen atoms of the dione (B5365651) coordinate to a single metal center, a process driven by the favorable thermodynamics of chelation. ulisboa.pt This chelation shifts the tautomeric equilibrium towards the keto-enol form, enhancing the stability of the resulting metal complex. nih.govresearchgate.net

Upon coordination, the β-diketonate ligand forms a highly stable six-membered chelate ring with the metal ion. researchgate.netresearchgate.netnih.gov This ring structure is a defining feature of metal-β-diketonate complexes. The stability of this ring system is attributed to the "chelate effect," where the formation of a multi-point attachment is entropically more favorable than the coordination of equivalent monodentate ligands. ulisboa.pt The delocalization of electrons across the O=C-C=C-O fragment within the ring further contributes to its robustness.

Chelate Formation via Enolic Proton Dissociation

Ligand Modification and its Influence on Coordination Behavior

The chemical properties of the metal complexes can be systematically tuned by modifying the structure of the β-diketonate ligand. Substituents on the ligand backbone can alter both the steric environment around the metal center and the electronic properties of the coordinating oxygen atoms. mdpi.com

The introduction of alkyl or aryl groups onto the β-diketone framework significantly influences the resulting complex's structure and reactivity. nih.gov In the case of this compound, the ethyl groups at positions 3 and 7 introduce steric bulk.

Steric Effects: Bulky substituents can influence the geometry of the metal complex, potentially preventing the formation of certain multidentate structures or polymeric species. researchgate.net This steric hindrance can protect the metal center from unwanted reactions and can be used to control the coordination number. Generally, less sterically hindered ligands are more likely to form dimeric or polymeric complexes. nih.govrsc.org The branching of the alkyl chain, as seen in this compound, can increase steric hindrance during coordination. ucj.org.ua

Electronic Effects: Alkyl groups are generally considered electron-donating. They increase the electron density on the oxygen atoms of the β-diketonate, which in turn enhances the ligand's donor strength to the metal ion. Conversely, electron-withdrawing groups, such as aryl groups with electronegative substituents, would decrease the basicity of the ligand. nih.gov

| Substituent Type | Primary Effect | Impact on Metal Complex |

|---|---|---|

| Alkyl Groups (e.g., Ethyl in this compound) | Electron-donating, Steric bulk | Increases ligand basicity, potentially leading to stronger M-O bonds. Steric hindrance can limit coordination number and influence complex geometry. |

| Aryl Groups | Can be electron-donating or -withdrawing depending on ring substituents. Can introduce π-stacking interactions. | Modifies the electronic character of the metal center. Can lead to extended delocalization and different crystal packing. |

Further functionalization of β-diketonate ligands provides a powerful tool for designing complexes with specific properties. researchgate.net

Fluorinated Moieties: Replacing hydrogen atoms with fluorine atoms, typically in the form of trifluoromethyl (CF3) groups, has a profound electron-withdrawing effect. mdpi.comnih.govurfu.ru This increases the acidity of the enolic proton and can enhance the volatility and solubility of the metal complexes in nonpolar solvents. osti.govresearchgate.net While this compound itself is not fluorinated, the principles of fluorination are a key strategy in ligand design within this class of compounds. mdpi.comurfu.ru The introduction of fluorinated groups is a common method for creating heterometallic complexes. mdpi.comnih.govurfu.ru

Ancillary Donors: Incorporating additional donor atoms (e.g., N, S, or other O atoms) into the ligand framework transforms a simple β-diketone into a more complex, potentially polydentate ligand. researchgate.netmdpi.com These ancillary donors can bind to the same metal center, increasing the chelate effect, or bridge to other metal ions, facilitating the formation of polynuclear structures. mdpi.comsemanticscholar.org The use of ancillary ligands like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline (B135089) alongside β-diketonates is a common strategy to create stable, luminescent complexes. researchgate.net

To construct multi-metallic assemblies, multiple β-diketone units can be linked together through organic spacers, creating poly-β-diketonate ligands. researchgate.net These ligands are designed to coordinate with multiple metal ions simultaneously, leading to the formation of dinuclear, polynuclear, or polymeric structures. rsc.orglucp.net For instance, linking two β-diketone fragments via a benzene (B151609) ring creates a ligand capable of binding two separate metal ions, with the properties of the resulting complex depending on the nature of the metal-metal interaction through the bridging framework. rsc.org Such systems are of great interest for developing materials with unique magnetic or catalytic properties. lucp.net

Incorporation of Fluorinated Moieties and Ancillary Donors

Advanced Concepts in Metal-β-Diketonate Design

Beyond simple monomeric complexes, β-diketonate ligands can be incorporated into more complex and functional molecular systems through advanced design principles.

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. In coordination chemistry, this principle is used to create complex architectures like coordination polymers, metallocycles, and helicates. researchgate.net

Metallo-helicates are aesthetically pleasing and functionally significant structures where one or more ligand strands wrap around a series of metal ions, forming a helical shape. researchgate.net The formation of these structures is highly dependent on the geometric preferences of the metal ion and the flexibility or rigidity of the bridging ligand. researchgate.net Ligands capable of forming single- or double-stranded helicates with d-block metal ions are a subject of intense research. researchgate.net While these concepts are a vital area of modern coordination chemistry, the available research does not specify the use of this compound in the construction of such supramolecular assemblies or metallo-helicates.

Design of Complexes for Specific Quantum Applications

The unique structural characteristics of this compound make it a valuable ancillary ligand in the design of metal complexes for specific quantum applications, particularly in the realm of organic light-emitting diodes (OLEDs). Its role is primarily to coordinate with a metal center, often a heavy metal like iridium(III), to form stable, octahedral complexes that exhibit desirable photophysical properties. These complexes are integral to the emissive layer of OLED devices, where they facilitate the conversion of electrical energy into light through phosphorescence.

In the context of red-emitting heteroleptic iridium(III) complexes (HICs), the design of the ancillary ligand is crucial for fine-tuning the material's optoelectronic and electroluminescent properties. While much research has focused on the cyclometalated ligands, the β-diketonate ancillary ligand, such as this compound, plays a significant role in manipulating the triplet energy levels, which in turn influences the emission spectrum. mdpi.com For deep red-emitting HICs, it is essential to select ancillary ligands like this compound that possess high triplet energy levels. This helps to ensure high color purity in the emitted light. mdpi.com

A systematic study on a series of deep red-emitting HICs, where the alkyl groups on the β-diketone ancillary ligand were varied, revealed important insights into the function of this compound. In one such study, a complex utilizing this compound, denoted as Ir(dmippiq)₂(deacac), was synthesized and its properties were compared to other HICs with different β-diketone ligands. mdpi.com It was observed that modifications to the alkyl groups on the ancillary ligand had a negligible effect on the fundamental physical and optoelectronic properties, such as the UV-vis absorption and fluorescence spectra. mdpi.com However, these subtle changes in the chemical structure of the β-diketone ligand were found to significantly impact the electroluminescence performance of the resulting OLED devices. mdpi.com

The data below summarizes the electronic properties of a series of iridium complexes with varying β-diketonate ancillary ligands, including the complex with this compound (Ir(dmippiq)₂(deacac)).

| Complex | HOMO (eV) | LUMO (eV) | Eg (eV) |

| Ir(dmippiq)₂(acac) | -5.18 | -3.15 | 2.03 |

| Ir(dmippiq)₂(deacac) | -5.17 | -3.15 | 2.02 |

| Ir(dmippiq)₂(dmeacac) | -5.18 | -3.15 | 2.03 |

| Ir(dmippiq)₂(dpacac) | -5.17 | -3.14 | 2.03 |

| Ir(dmippiq)₂(dbeacac) | -5.18 | -3.15 | 2.03 |

| Ir(dmippiq)₂(dpeacac) | -5.18 | -3.15 | 2.03 |

| Ir(dmippiq)₂(dneacac) | -5.17 | -3.15 | 2.02 |

Data sourced from a study on red-emitting HICs. mdpi.com

As the table indicates, the HOMO/LUMO energy levels and the energy gaps (Eg) are very similar across the different complexes, which aligns with their comparable absorption spectra. mdpi.com This demonstrates that while the core electronic structure is maintained, the performance of the final device can be enhanced through strategic ligand design. For instance, another complex in the series, Ir(dmippiq)₂(dmeacac), which features 3,7-dimethyl-4,6-nonanedione (B12104526) as the ancillary ligand, showed the best OLED performance with a champion external quantum efficiency (EQE) of 18.26%. mdpi.comresearchgate.net This highlights the principle that even slight modifications to the alkyl substituents on the β-diketone ligand can significantly influence device efficiency. mdpi.comresearchgate.net

Tailoring Thermal Stability in Metal Chelates

The thermal stability of metal chelates is a critical parameter, especially for applications that involve high operating temperatures or fabrication processes such as vacuum deposition for OLEDs. The structure of the β-diketone ligand, in this case, this compound, plays a significant role in determining the thermal robustness of its metal complexes.

Thermogravimetric analysis (TGA) is a standard technique used to assess the thermal stability of these materials. For the iridium(III) complex incorporating this compound, Ir(dmippiq)₂(deacac), TGA measurements have shown a high thermal decomposition temperature (Td), corresponding to a 5% weight loss, which is above 330 °C. mdpi.com This indicates that the complex possesses sufficient thermal stability for the fabrication of efficient and stable OLEDs. mdpi.com

The general principles of how alkyl substituents on β-diketone ligands affect the thermal properties of metal chelates provide further insight. Studies on various metal β-diketonates have shown that the nature and size of the alkyl groups influence both the melting point and the decomposition temperature of the complexes. oup.com For instance, increasing the size of the alkyl substituents on the pentane-2,4-dione framework has been observed to affect the thermal stability of the resulting tervalent metal chelates. oup.com

The thermal decomposition of metal β-diketonate complexes typically proceeds through a series of steps, often involving the loss of coordinated water molecules at lower temperatures, followed by the degradation of the organic ligand at higher temperatures, ultimately leading to the formation of a stable metal oxide. ijrbat.in The specific decomposition profile is dependent on the metal ion and the structure of the β-diketone.

The table below shows the thermal decomposition temperatures for a series of iridium(III) complexes with different β-diketone ancillary ligands.

| Complex | Td (5% weight loss) (°C) |

| Ir(dmippiq)₂(acac) | 400 |

| Ir(dmippiq)₂(deacac) | >330 |

| Ir(dmippiq)₂(dmeacac) | >330 |

| Ir(dmippiq)₂(dpacac) | >330 |

| Ir(dmippiq)₂(dbeacac) | >330 |

| Ir(dmippiq)₂(dpeacac) | >330 |

| Ir(dmippiq)₂(dneacac) | >330 |

Data sourced from TGA curves of red-emitting HICs. mdpi.com

This data demonstrates that while the complex with the smallest ancillary ligand, acetylacetone (B45752) (acac), exhibits the highest thermal decomposition temperature, the complexes with larger alkyl-substituted β-diketones, including this compound, still maintain a high degree of thermal stability suitable for their intended applications. mdpi.com This illustrates the trade-offs in ligand design, where properties like volatility and processability might be enhanced by using larger ligands, while still maintaining adequate thermal robustness.

Reactivity and Mechanistic Investigations of 3,7 Diethylnonane 4,6 Dione and Its Complexes

Tautomerism and Deprotonation Kinetics

The presence of two carbonyl groups separated by a methylene (B1212753) group in 3,7-diethylnonane-4,6-dione gives rise to significant reactivity, primarily governed by keto-enol tautomerism and the acidity of the α-hydrogens.

Like other β-dicarbonyl compounds, this compound exists as a dynamic equilibrium between its keto and enol tautomers. libretexts.orgicm.edu.pl This process involves the migration of a hydrogen atom from the central carbon (C5) to one of the carbonyl oxygens, accompanied by a shift of a pi bond to form a carbon-carbon double bond. libretexts.orgpatsnap.com

The equilibrium position is notably shifted towards the enol form, a characteristic feature of β-diketones. icm.edu.pl This preference is attributed to the enhanced stability of the enol tautomer, which benefits from two key factors:

Conjugation: The C=C double bond of the enol is conjugated with the remaining C=O double bond, leading to delocalization of π-electrons over the system. libretexts.org

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the hydroxyl proton of the enol and the oxygen atom of the nearby carbonyl group, creating a stable six-membered pseudo-ring. libretexts.orgchegg.com

The keto form is generally more stable for simple ketones and aldehydes due to the greater strength of the C=O bond compared to the C=C bond. libretexts.org However, for β-diketones like this compound, the stabilizing effects of conjugation and intramolecular hydrogen bonding in the enol form are substantial enough to make it the predominant tautomer in many conditions. libretexts.orgicm.edu.pl The specific equilibrium constant can be influenced by factors such as solvent polarity and temperature. icm.edu.plajol.infomdpi.com

Table 1: Factors Influencing Keto-Enol Equilibrium in β-Diketones

| Factor | Effect on Equilibrium | Rationale |

|---|---|---|

| Intramolecular H-Bonding | Favors enol form | Creates a stable, low-energy six-membered ring structure. libretexts.org |

| Conjugation | Favors enol form | The C=C bond is conjugated with the C=O bond, delocalizing electron density. libretexts.org |

| Solvent Polarity | Shifts toward keto form in polar, protic solvents | Polar solvents can disrupt the internal hydrogen bond of the enol by forming intermolecular hydrogen bonds. chegg.commdpi.com |

| Temperature | Shifts toward keto form at higher temperatures | The intramolecular hydrogen bond in the enol can be disrupted by increased thermal energy. ajol.info |

| Substituents | Varies | Electron-withdrawing groups can influence the acidity of the α-hydrogen and the stability of the tautomers. mdpi.com |

The formation of metal complexes with β-diketones like this compound involves the deprotonation of the ligand. Kinetic studies have revealed that metal ions can significantly catalyze the rate of deprotonation of both the keto and enol tautomers. cdnsciencepub.com

The proposed mechanism for this catalytic effect involves the initial formation of a precursor complex where the metal ion is symmetrically bonded to both oxygen atoms of the keto tautomer. cdnsciencepub.com This complex formation enhances the acidity of the α-hydrogens on the central carbon atom. The rate-determining step is then the metal-ion-catalyzed proton release from this precursor complex. cdnsciencepub.com A similar precursor complex can be envisioned for the enol tautomer. cdnsciencepub.com

The enol and its corresponding conjugate base, the enolate, are key intermediates that dictate the reactivity of this compound in a variety of chemical transformations. libretexts.org

Enol Tautomer: The enol form is the primary species involved in electrophilic substitution reactions at the α-carbon and in certain redox reactions. For instance, the single-electron transfer (SET) oxidation by cerium(IV) proceeds through the enol tautomer. beilstein-journals.org The enol's double bond is electron-rich and nucleophilic, making it susceptible to attack by electrophiles. libretexts.org

Enolate Tautomer: Under basic conditions, a proton is removed from the α-carbon to form an enolate anion. libretexts.orglibretexts.org This anion is a powerful nucleophile, stabilized by resonance that delocalizes the negative charge onto the oxygen atoms. libretexts.org The enolate is the key intermediate in reactions such as alkylations and aldol (B89426) condensations. For these reactions to be effective, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to generate the enolate in high concentration. libretexts.org

In the context of metal complex formation, the reaction can proceed either through the direct reaction of the metal ion with the more abundant enol tautomer or via the metal-catalyzed deprotonation of the keto tautomer to form the enolate, which then coordinates to the metal. cdnsciencepub.com

Catalysis of Deprotonation in Metal Complex Formation

Oxidation-Reduction Chemistry

The dicarbonyl functionality of this compound makes it susceptible to oxidation, particularly through single-electron transfer (SET) mechanisms mediated by metallic oxidants like cerium(IV).

The oxidation of β-diketones by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a well-studied process that initiates with a single electron transfer from the substrate to the Ce(IV) center. beilstein-journals.orgnih.gov The mechanism proceeds as follows:

Initial Oxidation: The reaction begins with the oxidation of the enol tautomer of the β-diketone by Ce(IV), generating a radical cation intermediate. beilstein-journals.orgnih.gov

Deprotonation: This highly acidic radical cation is rapidly deprotonated. In a solvent like methanol (B129727), the solvent itself is intimately involved in this step, assisting in the proton removal to form a neutral radical species. beilstein-journals.orgnih.gov

Further Reaction: The resulting radical can then undergo various subsequent reactions. For example, if the β-diketone contains a suitably positioned aryl group, the radical can undergo intramolecular cyclization onto the aromatic ring. beilstein-journals.org

This SET oxidation pathway provides a valuable method for forming new carbon-carbon bonds under oxidative conditions. nih.gov

The solvent plays a critical role in both the rate of the Ce(IV)-mediated oxidation and the subsequent decay of the radical cation intermediates. nih.govnih.govacs.org Mechanistic studies on β-diketones have revealed significant solvent-dependent behavior. nih.govacs.org

The rate of oxidation is highly dependent on the polarity of the solvent, following the general trend: methanol >> acetonitrile (B52724) > methylene chloride. nih.gov The reaction is significantly faster in methanol, which is attributed to the solvent's ability to stabilize the transition state of the oxidation step. nih.govnih.govacs.org

Furthermore, the solvent influences the decay pathway of the radical cation intermediate.

In methanol , kinetic studies show that the solvent is directly involved in the deprotonation of the intermediate, leading to a more ordered transition state for the radical cation's decay. nih.govnih.govacs.org

In acetonitrile and methylene chloride , the difference in decay rates is less pronounced, which is consistent with a unimolecular pathway for the cleavage of the O-H bond. nih.gov

Notably, radical cations derived from β-diketones show surprising stability in methylene chloride , a less polar and non-coordinating solvent. nih.govnih.govacs.org

Table 2: Relative Rate Constants for Ce(IV) Oxidation of a β-Diketone in Different Solvents

| Solvent | Relative Rate of Oxidation | Role of Solvent |

|---|---|---|

| Methanol (CH₃OH) | Very Fast (e.g., 70–100x faster than in CH₃CN) nih.gov | Stabilizes transition state; directly involved in deprotonation of radical cation. nih.govacs.org |

| Acetonitrile (CH₃CN) | Moderate nih.gov | Less effective at stabilizing the transition state; decay of radical cation is likely unimolecular. nih.gov |

| Methylene Chloride (CH₂Cl₂) | Slow nih.gov | Poor transition state stabilization; radical cation intermediate is surprisingly stable. nih.govacs.org |

Ce(IV)-Mediated Oxidation Mechanisms

Substitution Reactions in β-Diketonate Metal Complexes

Metal complexes of β-diketonates, including those formed with this compound, are central to many catalytic and synthetic processes. The substitution of ligands in these complexes is a fundamental reaction class that is heavily influenced by the nature of the β-diketonate ligand itself.

Influence of Ligand Substituents on Reaction Rates

The substituents on the β-diketonate backbone play a critical role in modulating the reactivity of the corresponding metal complexes. These effects can be broadly categorized as electronic and steric.

Electron-withdrawing or electron-donating groups on the ligand can tune the electron density at the metal center. rsc.orgnih.gov For instance, in rhodium-catalyzed alkyne addition reactions, β-diketonate ligands with strong electron-withdrawing groups, such as trifluoromethyl (CF3), have a detrimental effect on catalytic activity. researchgate.net Conversely, bulky and electron-rich derivatives, like those with alkyl groups, tend to yield more efficient catalysts. researchgate.net This suggests that the ethyl groups in this compound would enhance catalytic activity in similar systems by increasing electron density at the metal.

Studies on rhodium(I) complexes show that the rate of substitution reactions can be directly dependent on the electronic structure of the β-diketone. iosrjournals.org An increase in the electronegativity of the substituents leads to greater reactivity in these substitution reactions. iosrjournals.org However, the effect is not always straightforward. In some displacement reactions of the β-diketonato ligand from [Rh(β-diketonato)(cod)] complexes, long-chain alkyl substituents (from C9H19 to C18H37) were found to have very little effect on the reaction rate. iosrjournals.org

In ruthenium complexes, varying the substituents on the β-diketonate ligand allows for the systematic and rational tuning of the Ru(III/II) redox couple over a significant range. rsc.org This control over redox properties is a direct consequence of the electronic influence of the substituents.

The steric bulk of the substituents also has a significant impact. Bulky groups can influence the coordination geometry and the accessibility of the metal center to incoming ligands, thereby affecting reaction rates and selectivity. rsc.orgnih.gov In some titanium (IV) complexes, while the β-diketonato ligands were non-labile, their substituents influenced reactivity by indirectly affecting the electron density around the titanium center. iosrjournals.org

Table 1: Effect of β-Diketonate Substituents on Catalytic Activity

| Catalyst System | Substituent Type | Effect on Reaction Rate/Activity | Reference |

|---|---|---|---|

| Rhodium(I) Complexes | Electron-withdrawing (e.g., -CF3) | Detrimental | researchgate.net |

| Rhodium(I) Complexes | Electron-donating/Bulky (e.g., alkyl) | Increased efficiency | researchgate.net |

| Rhodium(I) Complexes | Electronegative | Increased reactivity towards substitution | iosrjournals.org |

Ligand Lability and Inertness in Substitution Processes

The rate of substitution reactions in coordination complexes is defined by the lability or inertness of the ligands. libretexts.org Lability refers to the ease and speed with which a ligand can be replaced, while inertness describes kinetic resistance to substitution. libretexts.org

β-diketonate ligands form chelate rings with metal ions, which generally increases the kinetic stability of the complex compared to those with monodentate ligands (the kinetic chelate effect). libretexts.org This effect arises because for the ligand to detach completely, two bonds must be broken, and the detached donor atom is held in close proximity, favoring re-coordination. libretexts.org

Despite this, the lability of β-diketonate ligands can vary. For example, related β-diketiminate ligands are noted to be less labile and more suitable as spectator ligands than acetylacetonate (B107027) (acac). nih.gov The inertness of a complex is associated with a higher activation energy for substitution. libretexts.org Complexes such as tris(β-diketonato)ruthenium(III) are known to be relatively substitution-inert. rsc.org

The lability of the β-diketonate itself can be a determining factor in reaction outcomes. In some systems, labile β-diketones were found to significantly influence reaction rates compared to reactions where the β-diketones were non-labile spectator ligands. iosrjournals.org The substitution process in these cases may depend on the breakage of the metal-oxygen bond of the diketonate. iosrjournals.org

Mechanistic Insights into Allylic Substitution Reactions

β-diketones, and their corresponding enolates, are excellent carbon-based nucleophiles widely used in transition metal-catalyzed allylic substitution reactions, such as the Tsuji-Trost reaction. researchgate.netacs.org This reaction is a powerful method for forming carbon-carbon bonds. researchgate.net

In palladium-catalyzed reactions, a wide variety of stabilized carbon nucleophiles, including β-diketones, are commonly employed. acs.org The mechanism often involves the coordination of the palladium catalyst to the allyl group of the substrate, forming a η3-allyl palladium intermediate. The β-diketonate nucleophile then attacks this intermediate to form the final product. acs.org

Mechanistic studies of allylic alkylation reactions with chelating nucleophiles like β-diketonates have proposed a pathway involving the η3 to η1 isomerism of the allyl ligand. core.ac.uk This shift is thought to be necessary to create sufficient orbital overlap between the terminal allylic carbon and the nucleophilic carbon of the β-diketonate, facilitating the bond-forming step. core.ac.uk Other mechanistic proposals for reactions involving allylic alcohols suggest the generation of an allylic carbocation within the catalytic cycle. researchgate.net

General Reactivity Patterns: Oxidation, Reduction, Substitution

Beyond the substitution of co-ligands, the β-diketonate ligand itself can be an active participant in reactions, demonstrating patterns of oxidation, reduction, and substitution.

Substitution: As discussed, the primary substitution pattern involves the replacement of other ligands on the metal center. However, complete ligand substitution, where all other ligands are replaced by β-diketonate anions, can also occur. For example, visible-light irradiation of certain iron and ruthenium carbonyl complexes in the presence of a β-diketone leads to the formation of the corresponding tris(β-diketonate)metal(III) complex. rsc.orgresearchgate.net

Oxidation and Reduction: β-diketonate ligands are often considered "non-innocent," meaning they can actively participate in the redox chemistry of the complex. rsc.orgresearchgate.netrsc.org In the photochemical reaction of CpFe(CO)₂I with β-diketones, the reaction involves not only ligand substitution but also the oxidation of the iron center from Fe(II) to Fe(III). rsc.orgresearchgate.net The β-diketone itself or dioxygen can act as the oxidant in this process. rsc.orgresearchgate.net

Low-valent molybdenum complexes with β-diketonate ligands exhibit both redox and chemical non-innocence. rsc.orgchemrxiv.org For instance, a reduced Mo(II) diketonate complex can react with carbon dioxide, leading to the carboxylation of one of the diketonate ligands—a ligand-centered reaction. rsc.orgchemrxiv.org This demonstrates that the ligand can undergo chemical transformation while coordinated to the metal. The same complex can act as a catalyst for the reductive dimerization of CS₂. rsc.orgchemrxiv.org Furthermore, the redox potentials of metal complexes can be systematically controlled by changing the substituents on the β-diketonate ligand, highlighting their role in mediating the electronic properties of the entire complex. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Formula/Type |

|---|---|

| This compound | C₁₃H₂₄O₂ |

| Acetylacetonate (acac) | C₅H₇O₂⁻ |

| Trifluoromethyl (substituent) | -CF₃ |

| 1,5-Cyclooctadiene (cod) | C₈H₁₂ |

| Carbon Dioxide | CO₂ |

| Carbon Disulfide | CS₂ |

| CpFe(CO)₂I | C₇H₅FeIO₂ |

| Tris(β-diketonato)ruthenium(III) | [Ru(RCOCHCOR')₃] |

| Tris(β-diketonato)iron(III) | [Fe(RCOCHCOR')₃] |

Spectroscopic Characterization Methodologies in β Diketone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for studying β-diketones because the keto-enol tautomerism is typically slow on the NMR timescale, allowing for the distinct observation of signals from both forms in solution. nih.gov

In the ¹H NMR spectrum of a β-diketone, separate sets of resonances are observed for the keto and enol tautomers, with their integration values revealing the equilibrium ratio.

For the enol form of 3,7-Diethylnonane-4,6-dione, the most characteristic signal is a highly deshielded enolic proton (-OH), which typically appears as a broad signal far downfield (δ 15-17 ppm). mdpi.comrsc.org This significant downfield shift is a result of the strong intramolecular hydrogen bond. The vinylic proton (-CH=) of the enol form gives rise to a singlet at approximately δ 5.0-6.0 ppm.

For the keto form , the two protons on the central α-carbon (-C(O)-CH₂-C(O)-) would produce a singlet at around δ 3.5-4.0 ppm. The signals for the ethyl groups (-CH₂CH₃) in both tautomers would appear in the typical aliphatic region (δ 0.9-2.5 ppm), showing appropriate splitting patterns (quartets for -CH₂ and triplets for -CH₃).

| Proton Type | Expected Chemical Shift (ppm) - Enol Form | Expected Chemical Shift (ppm) - Keto Form | Multiplicity |

|---|---|---|---|

| Enolic OH | 15.0 - 17.0 | - | Broad Singlet |

| Vinylic CH | 5.0 - 6.0 | - | Singlet |

| α-CH₂ (keto) | - | 3.5 - 4.0 | Singlet |

| Methine CH (on C3/C7) | ~2.0 - 2.5 | Multiplet | |

| Methylene (B1212753) CH₂ (ethyl) | ~1.4 - 1.7 | Quintet/Multiplet | |

| Methyl CH₃ (ethyl) | ~0.9 - 1.2 | Triplet |

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton. The carbonyl and vinylic carbons are particularly diagnostic.

In the enol form , two distinct signals are expected for the olefinic carbons of the C=C double bond, typically in the range of δ 90-100 ppm for the central carbon and higher for the carbon bearing the hydroxyl group. rsc.org The single carbonyl carbon (C=O) of the enol form is also observed, usually around δ 180-195 ppm. nih.gov

The keto form is characterized by two carbonyl carbon signals around δ 200-210 ppm and a signal for the central methylene carbon (-CH₂-) at approximately δ 50-60 ppm. nih.gov The aliphatic carbons of the ethyl groups appear in the upfield region of the spectrum (δ 10-40 ppm).

| Carbon Type | Expected Chemical Shift (ppm) - Enol Form | Expected Chemical Shift (ppm) - Keto Form |

|---|---|---|

| Carbonyl C=O | 180 - 195 | 200 - 210 |

| Vinylic/Olefinic Carbons | 90 - 110 | - |

| α-CH₂ (keto) | - | 50 - 60 |

| Aliphatic Carbons (CH, CH₂, CH₃) | 10 - 40 |

1H NMR Applications in Structural Assignments

Vibrational Spectroscopy

IR spectroscopy is highly effective for identifying the functional groups present and distinguishing between the keto and enol tautomers. researchgate.net The presence of a strong intramolecular hydrogen bond in the enol form is a key feature observed in the IR spectrum.

The enol form is identified by several characteristic bands:

A very broad and strong absorption band for the O-H stretch, typically centered around 2500-3200 cm⁻¹, which is indicative of the strong intramolecular hydrogen bond.

A strong C=O stretching vibration at a lower frequency (1580-1640 cm⁻¹) compared to a typical ketone, due to conjugation and hydrogen bonding. nih.gov

A C=C stretching vibration, often appearing near the C=O band, in the 1500-1580 cm⁻¹ region.

The keto form is characterized by a pair of strong C=O stretching bands in the region of 1690-1740 cm⁻¹, which arise from the symmetric and asymmetric vibrations of the two coupled carbonyl groups. nih.gov

| Vibrational Mode | Tautomer | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | Enol | 2500 - 3200 | Strong, Broad |

| C=O stretch | Enol | 1580 - 1640 | Strong |

| C=C stretch | Enol | 1500 - 1580 | Medium-Strong |

| C=O stretch (coupled) | Keto | 1690 - 1740 | Strong (often two bands) |

Electronic Absorption and Emission Spectroscopy

UV-Visible spectroscopy provides information on the electronic transitions within the molecule and is particularly sensitive to conjugated systems. The keto-enol equilibrium is highly solvent-dependent, and UV-Vis spectroscopy can be used to study these effects. rsc.org

The enol form , with its conjugated π-system, exhibits a strong absorption band corresponding to a π → π* transition, typically found in the 290-360 nm range. researchgate.netrsc.org The exact position of this band can shift depending on the solvent polarity. rsc.org The less intense n → π* transition of the carbonyl group is often obscured by the much stronger π → π* band.

The keto form lacks the extended conjugation of the enol. It displays a weak n → π* transition at a shorter wavelength, generally around 270-290 nm. rsc.org Because this absorption is much weaker than the enol's π → π* transition, UV-Vis spectroscopy is an excellent method for monitoring the predominance of the enol form in various environments.

| Transition | Tautomer | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | Enol | 290 - 360 | High (Strong) |

| n → π | Keto | 270 - 290 | Low (Weak) |

Phosphorescence Emission Spectroscopy

Phosphorescence emission spectroscopy is a vital tool for characterizing the triplet excited states of molecules, a property that is especially important for materials used in organic light-emitting diodes (OLEDs). This compound serves as an important ancillary ligand in phosphorescent materials, particularly in heteroleptic Iridium(III) complexes designed for red-emitting OLEDs. mdpi.comresearchgate.net

In this role, the β-diketonate ligand helps to regulate the triplet energy levels of the complex, which in turn influences the phosphorescent emission spectrum. mdpi.com While the primary emission properties of such iridium complexes are largely determined by the cyclometalated ligands, the choice of the β-diketone ancillary ligand is crucial for fine-tuning the optoelectronic and electroluminescent characteristics. mdpi.com

Research on a series of deep red-emitting heteroleptic iridium complexes (HICs) demonstrated that using this compound (referred to as 'deacac' in the study) as the ancillary ligand results in materials with desirable properties. mdpi.comresearchgate.net Although systematic modification of the alkyl groups on the β-diketone ligand has little influence on the fundamental absorption and emission wavelengths, it can significantly impact molecular packing and device performance. mdpi.com For instance, an Iridium complex incorporating this compound, specifically Ir(dmippiq)2(deacac), was synthesized and its photophysical properties were evaluated, showing a consistent emission peak around 624 nm, which is ideal for red OLED applications. researchgate.net The study of gadolinium coordination compounds with various β-diketones further illustrates that phosphorescence spectra can determine the energy characteristics of ligand systems and predict the emission efficiency of metal complexes.

The phosphorescence of the diketone form is typically similar to that of aromatic monoketones. aip.org For β-diketones, the chelated enol form is often less luminescent than the diketone form, potentially due to rapid radiationless decay processes involving the intramolecular hydrogen bond. aip.org

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This accuracy allows for the determination of a molecule's elemental composition from its exact mass. For this compound, which has a molecular formula of C₁₃H₂₄O₂, the theoretical exact mass can be calculated with high precision.

This technique is crucial for confirming the identity of newly synthesized compounds and distinguishing between isomers or compounds with the same nominal mass. A patent for an organometallic compound, for example, reported using HRMS (MALDI) to confirm the composition of a synthesized Iridium complex. google.com The exact mass data for this compound and its common adducts are fundamental for its characterization. molport.comchemicalbook.com

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₃H₂₄O₂ | 212.17763 |

| [M+H]⁺ | C₁₃H₂₅O₂ | 213.18546 |

| [M+Na]⁺ | C₁₃H₂₄NaO₂ | 235.16738 |

| [M+K]⁺ | C₁₃H₂₄KO₂ | 251.14132 |

MALDI for Complex Characterization

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization mass spectrometry technique well-suited for the analysis of large, non-volatile, and thermally labile molecules, such as organometallic complexes. In the context of β-diketone research, MALDI-TOF (Time-of-Flight) MS is frequently used to characterize metal complexes formed with ligands like this compound.

Advanced Spectroscopic and Analytical Techniques

Cyclic Voltammetry for Electrochemical Properties

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. For β-diketones and their metal complexes, CV provides insight into their electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com These parameters are critical for designing materials for electronic applications like OLEDs and photovoltaics.

The electrochemical properties of an Iridium(III) complex containing this compound, Ir(dmippiq)2(deacac), have been studied. The CV curve for this complex showed a reversible oxidation peak attributed to the Ir³⁺/Ir⁴⁺ transition. mdpi.com From this data, the HOMO and LUMO energy levels were calculated, providing essential information about the material's electronic bandgap and its suitability for use in OLED devices. mdpi.comresearchgate.net

Generally, for β-diketones, the electronic nature of the substituents significantly influences the redox potentials. Alkyl groups, such as the ethyl groups in this compound, are electron-donating. This property leads to an increased electron density on the diketonate backbone, which can affect the redox potential of a coordinated metal center. mdpi.com Studies on diferrocenyl β-diketones showed that alkyl substitution at the α-carbon shifts the redox potential to more positive values compared to the unsubstituted analogue. mdpi.com

| Compound | Eₒₓ (V) | E(HOMO) (eV) | E(LUMO) (eV) | Eg (eV) |

|---|---|---|---|---|

| Ir(dmippiq)₂(deacac) | 0.51 | -4.91 | -2.92 | 1.99 |

X-ray Diffraction for Solid-State Structural Analysis

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique reveals detailed structural information, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for the free this compound ligand is not prominently reported, the structure of the Iridium(III) complex it forms, Ir(dmippiq)2(deacac), has been analyzed. mdpi.comresearchgate.net The analysis revealed a slightly distorted octahedral geometry around the central Iridium atom. In this complex, the this compound ligand acts as a bidentate chelate, coordinating to the iridium ion through its two oxygen atoms to form a stable hexagonal ring. mdpi.com

Computational Chemistry Approaches to 3,7 Diethylnonane 4,6 Dione and Its Derivatives

Quantum-Chemical Calculations for Ligand Properties

Quantum-chemical calculations are essential for predicting the properties of ligands and understanding how they influence the characteristics of the metal complexes they are part of.

The electronic structure of 3,7-diethylnonane-4,6-dione as a ligand is crucial for its function in organometallic compounds, such as heteroleptic iridium(III) complexes (HICs). mdpi.com In the context of red-emitting HICs, β-diketone ancillary ligands like this compound are specifically selected to help achieve high triplet energy levels. mdpi.com This property is vital for producing materials with high color purity. mdpi.com The reactivity of the diketone is centered around its two ketone groups, which can exist in equilibrium with an enol tautomer, facilitating coordination to a metal center.

Prediction of Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a primary computational method used to investigate the properties of molecules and materials. Studies on iridium complexes incorporating this compound (abbreviated as deacac in some literature) have utilized DFT to understand their structure and electronic characteristics. mdpi.comresearchgate.net

DFT calculations, supported by X-ray crystallography on related complexes, help elucidate the molecular structure. In an iridium complex, the this compound ligand coordinates to the metal center. researchgate.net The crystal structure of a similar complex, Ir(dmippiq)₂(deacac), reveals specific bond lengths and angles, with the carbon atoms of the ligand adopting a cis conformation. researchgate.net This structural arrangement is critical for the stability and photophysical properties of the complex.

DFT calculations are employed to determine key electronic parameters that correlate with experimental spectroscopic data. For a series of seven deep red-emitting HICs, including one with this compound as the ancillary ligand, DFT was used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as the energy gap (Eg). mdpi.com These theoretical values align well with experimental data from absorption spectra and cyclic voltammetry, validating the computational models. mdpi.com

Table 1: Calculated Electronic Properties for the Ir(dmippiq)₂(deacac) Complex

| Property | Value |

|---|---|

| HOMO (eV) | -5.161 |

| LUMO (eV) | -1.258 |

| Energy Gap (Eg) (eV) | 3.903 |

Data sourced from a DFT study on red-emitting HICs. mdpi.com

Elucidation of Molecular Structure and Conformational Analysis

Investigation of Frontier Molecular Orbitals

In a study of seven related HICs, DFT calculations showed that the distribution of the HOMO and LUMO varies depending on the specific ancillary ligand used. mdpi.com For the complex containing this compound, Ir(dmippiq)₂(deacac), the HOMO energy level is primarily localized on both the iridium metal center and the cyclometalated ligands, while the LUMO is distributed mainly on the cyclometalated ligands. mdpi.com This distribution is significant as it governs the charge-transfer characteristics and ultimately the emissive properties of the material.

The calculated energy gaps for all seven studied complexes were very similar, ranging from 3.880 eV to 3.938 eV. mdpi.com This small variation indicates that modifying the alkyl groups on the β-diketone ancillary ligand, including the use of this compound, does not drastically alter the fundamental electronic structure, leading to consistent emission wavelengths around 624 nm across the series of materials. mdpi.comresearchgate.net

Table 2: Comparison of Calculated Electronic Properties for a Series of HICs with Different Ancillary Ligands

| Complex | Ancillary Ligand | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|---|

| Ir(dmippiq)₂(acac) | Acetylacetone (B45752) | -5.158 | -1.278 | 3.880 |

| Ir(dmippiq)₂(macac) | 3-methyl-2,4-pentanedione | -5.163 | -1.266 | 3.897 |

| Ir(dmippiq)₂(dmacac) | 3,3-dimethyl-2,4-pentanedione | -5.170 | -1.232 | 3.938 |

| Ir(dmippiq)₂(tmacac) | 2,2,6,6-tetramethyl-3,5-heptanedione | -5.162 | -1.265 | 3.897 |

| Ir(dmippiq)₂(deacac) | This compound | -5.161 | -1.258 | 3.903 |

| Ir(dmippiq)₂(dmeacac) | 3,7-dimethyl-4,6-nonanedione (B12104526) | -5.165 | -1.261 | 3.904 |

| Ir(dmippiq)₂(dpacac) | 2,6-dimethyl-3,5-heptanedione | -5.168 | -1.264 | 3.904 |

Data sourced from a DFT study on red-emitting HICs. mdpi.com

HOMO-LUMO Energy Gap Analysis for Electronic Properties

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry that helps to characterize the electronic properties and reactivity of a molecule. A smaller HOMO-LUMO gap generally suggests that a molecule is more easily excitable and more chemically reactive.

Theoretical calculations using DFT were performed to understand the HOMO and LUMO properties of these iridium complexes. mdpi.com The study revealed that the ancillary ligands, such as this compound, play a significant role in modulating the optoelectronic and electroluminescent properties of the resulting complexes. researchgate.net

Click on the headers to sort the data.

| Compound | Ancillary Ligand | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Ir(dmippiq)₂(deacac) | This compound | -5.02 | -2.03 | 2.99 |

The HOMO-LUMO gap for the iridium complex containing this compound was determined to be 2.99 eV. mdpi.com The distribution of the frontier molecular orbitals showed that the HOMO is primarily localized on the cyclometalated ligands and the iridium center, while the LUMO is distributed over the main ligand framework. mdpi.comresearchgate.net The specific nature of the alkyl groups on the β-diketone ancillary ligand was found to have a subtle but noticeable effect on the electronic properties of the complex. researchgate.net

Modeling of Metal-Ligand Interactions and Complex Stability

Computational modeling is instrumental in understanding the nature of bonding between a metal ion and its ligands, as well as predicting the stability of the resulting complex. For β-diketones like this compound, their ability to act as bidentate ligands and form stable chelate rings with metal ions is a key feature.

β-Diketones are known to form stable octahedral complexes with iridium(III). mdpi.com The stability of these complexes is a crucial factor in their application, for instance, in organic light-emitting diodes (OLEDs). Theoretical studies on such complexes help in understanding the factors that contribute to their stability. nih.gov

The interaction between the metal center and the this compound ligand involves the formation of coordinate bonds between the iridium ion and the two oxygen atoms of the dione (B5365651). This chelation effect, where a ligand binds to a central metal ion at two or more points, significantly enhances the stability of the complex compared to coordination with monodentate ligands. shodhsagar.com

Computational models can be used to calculate the binding energies between the metal and the ligand, providing a quantitative measure of the complex's stability. While specific binding energy values for the Ir(dmippiq)₂(deacac) complex were not detailed in the primary study, the successful synthesis and characterization of this stable complex underscore the favorable interaction between the iridium center and the this compound ligand. mdpi.comresearchgate.net

Advanced Applications in Chemical Research and Materials Science

Role in Synthetic Organic Chemistry

The reactivity of the 1,3-dicarbonyl moiety is central to the utility of 3,7-Diethylnonane-4,6-dione in organic synthesis, providing a foundation for constructing more elaborate molecular architectures.

Precursor in the Synthesis of Complex Organic Molecules

This compound serves as a valuable precursor and intermediate in the synthesis of complex organic molecules. musechem.compatsnap.com Its structural characteristics are essential for developing specialized chemical reagents and building blocks. musechem.com The presence of two ketone groups allows for a variety of chemical transformations, making it a versatile tool for chemists aiming to design and produce novel compounds with specific, tailored properties. musechem.com Several preparation methods for this compound itself have been developed, underscoring its importance as a starting material for more complex targets. patsnap.com The diketone structure is a known precursor for creating molecules with desirable properties, such as luminescence, for various applications.

Building Blocks for Heterocyclic Scaffolds in Medicinal Chemistry

In medicinal chemistry, β-diketones are a critically important class of intermediates. They are recognized as key building blocks for the synthesis of core heterocyclic systems such as pyrazoles, isoxazoles, and triazoles, which are prevalent in many pharmaceutical compounds. ijpras.com The synthesis of heterocyclic compounds is a major focus in medicinal chemistry, as these scaffolds are core components of many natural products and synthetic drugs. researchgate.net

As a β-diketone, this compound possesses the necessary functional groups to participate in cyclization reactions to form these valuable heterocyclic scaffolds. ijpras.com The reaction of a 1,3-diketone with a hydrazine, for instance, is a classic and widely used method for constructing pyrazole (B372694) rings, a reaction known as the Knorr pyrazole synthesis. researchgate.net Similarly, reacting a diketone with hydroxylamine (B1172632) can yield isoxazole (B147169) rings. The general reactivity of β-diketones makes them promising starting points for generating libraries of diverse heterocyclic compounds for drug discovery and development. ijpras.com

Material Science Innovations

The applications of this compound extend significantly into materials science, particularly in the realm of optoelectronics where it contributes to the development of high-performance devices.

Interlayer Materials in Optoelectronic Devices

The compound has been identified as an important interlayer material for the synthesis of optoelectronic materials. patsnap.com In the architecture of devices like OLEDs, interlayers play a crucial role in managing charge injection and transport between different layers, enhancing device efficiency and stability. While detailed public studies specifying its exact function as a discrete interlayer are limited, its designation in patent literature highlights its potential in the fabrication of advanced electronic devices. patsnap.comjustia.com

Molecular Precursors for Chemical Vapor Deposition (CVD)

While direct studies on the use of this compound as a standalone precursor are not widely documented, its role is well-established through its metal complexes and the general utility of the β-diketonate class in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes. azonano.com These techniques are fundamental for creating the thin films used in semiconductor and OLED manufacturing. google.comgoogle.com

Metal β-diketonate complexes are valued as precursors because they often exhibit the necessary volatility and thermal stability for these processes. azonano.com The ligands, such as this compound, help to create metal-organic compounds that can be vaporized and transported to a substrate surface to deposit thin films of metal oxides or pure metals. azonano.comumich.edu OLEDs that incorporate iridium complexes with the this compound ligand are often fabricated using layers deposited by techniques like CVD, indicating the compatibility of these complexes with such manufacturing processes. google.comgoogle.com The ability of this ligand to lower the sublimation temperature of the complex is a key advantage, facilitating the vapor deposition process. mdpi.com

High-Temperature Superconducting Metal Oxides

In the field of high-temperature superconductors, β-diketonates are a critical class of compounds used as volatile precursors for the synthesis of superconducting thin films via metal-organic chemical vapor deposition (MOCVD). scilit.comacs.org Materials such as Yttrium Barium Copper Oxide (YBCO) are often prepared using metal complexes of β-diketonate ligands. researchgate.net

The function of the β-diketonate ligand is to form a stable, yet sufficiently volatile, metal complex that can be delivered in the gas phase during the CVD process. scilit.com While the most commonly cited ligands in this application are derivatives like 2,2,6,6-tetramethyl-3,5-heptanedione (thd), this compound belongs to this same family of chelating agents. azonano.comumich.edu Its structural features make it a potential candidate for forming the necessary precursors, although specific research detailing its use for producing high-temperature superconducting films is not prominent in the available literature. The principles that make other β-diketonates effective—namely their ability to form volatile metal complexes—are inherent to the structure of this compound.

Metallomesogens